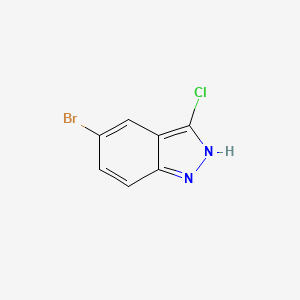
2-(3-Bromophenoxy)-6-methylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to 2-(3-Bromophenoxy)-6-methylpyrazine involves various chemical reactions, as seen in the provided papers. For instance, the synthesis of 3-(2-Benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles from 2-styrylchromones and hydrazine hydrate demonstrates the potential for creating pyrazine derivatives through the reaction of chromones with hydrazine, which could be adapted for the synthesis of the compound . Additionally, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid through a series of regioselective reactions and bromination steps indicates the feasibility of introducing bromo and methyl groups onto a pyridine ring, which is structurally similar to pyrazine .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(3-Bromophenoxy)-6-methylpyrazine has been elucidated using X-ray crystallography. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by X-ray single-crystal diffraction, which could provide insights into the molecular geometry of pyrazine derivatives . The crystal and molecular structure of tetramethylpyrazine complexes also offers valuable information on the interactions and conformations that could be expected in substituted pyrazines .
Chemical Reactions Analysis
The chemical reactivity of pyrazine derivatives can be inferred from the reactions described in the papers. The Schiff base formation in the synthesis of (E)2-(3′-Bromo-5′-chloro-salicylidene amino)-4-methyl Pyridine suggests that substituted pyrazines could also undergo similar condensation reactions with amines . The inclusion of tetramethylpyrazine in the channels of an organic zeolite indicates the potential for intermolecular interactions involving pyrazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-Bromophenoxy)-6-methylpyrazine can be deduced from related compounds. The Schiff base compound's crystal structure reveals a trans configuration around the C=N bond, which could be relevant for understanding the geometry of similar pyrazine derivatives . The study of tetramethylpyrazine's tunneling splitting spectra in complexes provides insights into the dynamics of methyl groups, which could be applicable to the methyl group in 2-(3-Bromophenoxy)-6-methylpyrazine . The synthesis and bioactivity of 2-(alkoxy carbonyl alkyl)-6-bromo-3,4-dihydro-3-(α-methyl benzyl)-2-oxo-benzo[e][2H-1,3,2-oxazaphosphinine] derivatives highlight the potential biological activities of bromo-substituted compounds .
Scientific Research Applications
Anticancer and Antiproliferative Activity
Research into similar compounds, such as those involving bromophenol derivatives and pyrazine-based molecules, has shown promising anticancer and antiproliferative activities. For instance, a study on a series of indenopyrazoles highlighted a compound with significant antiproliferative activity toward human cancer cells, attributed to its tubulin polymerization inhibition properties (Minegishi et al., 2015). These findings suggest that compounds structurally related to "2-(3-Bromophenoxy)-6-methylpyrazine" could also have potential applications in cancer therapy by targeting tubulin and inhibiting cancer cell growth.
Synthesis and Chemical Properties
The synthesis and chemical properties of pyrazine derivatives have been extensively studied. For example, the synthesis of polyols of tetramethylpyrazine and their acetates from tetramethylpyrazine via bromination and esterification processes shows the versatility of pyrazine compounds in chemical synthesis (Xiao-bing, 2010). This research underlines the potential for "2-(3-Bromophenoxy)-6-methylpyrazine" to be used in the synthesis of complex molecules with specific functional groups, which can be tailored for various scientific applications.
Material Science Applications
The inclusion of tetramethylpyrazine in channels of organic zeolites, as studied by Couderc et al. (2008), illustrates the potential of pyrazine derivatives in material science, particularly in the development of novel organic-inorganic hybrid materials (Couderc et al., 2008). Such materials could have applications in catalysis, separation technologies, and as sensors.
Antioxidant and Bioactivity
Bromophenol derivatives, closely related to "2-(3-Bromophenoxy)-6-methylpyrazine," have been shown to possess antioxidant activities. A study on bromophenols from the red alga Rhodomela confervoides demonstrated significant free radical scavenging activity, suggesting these compounds' potential in developing natural antioxidants for therapeutic or food preservation applications (Li et al., 2011).
properties
IUPAC Name |
2-(3-bromophenoxy)-6-methylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-6-13-7-11(14-8)15-10-4-2-3-9(12)5-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQSIIIFPGJDPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640385 |
Source


|
| Record name | 2-(3-Bromophenoxy)-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)-6-methylpyrazine | |
CAS RN |
915707-60-7 |
Source


|
| Record name | 2-(3-Bromophenoxy)-6-methylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromophenoxy)-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














